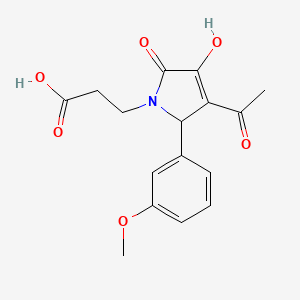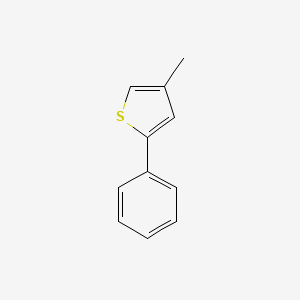
4-甲基-2-苯基噻吩
描述
4-Methyl-2-phenylthiophene is a heterocyclic organic compound with the molecular formula C11H10S. It belongs to the thiophene family, characterized by a five-membered ring containing one sulfur atom.
科学研究应用
4-Methyl-2-phenylthiophene has diverse applications in scientific research:
生化分析
Biochemical Properties
4-Methyl-2-phenylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction between 4-Methyl-2-phenylthiophene and cytochrome P450 enzymes involves the binding of the compound to the enzyme’s active site, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in altered metabolic pathways and changes in the levels of metabolites within the cell.
Cellular Effects
The effects of 4-Methyl-2-phenylthiophene on cellular processes are diverse and depend on the type of cells involved. In cancer cell lines, such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer), 4-Methyl-2-phenylthiophene has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . This compound influences cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, 4-Methyl-2-phenylthiophene affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Methyl-2-phenylthiophene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to the inhibition of enzyme activity, as seen with cytochrome P450 enzymes . Furthermore, 4-Methyl-2-phenylthiophene can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions. The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-2-phenylthiophene have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 4-Methyl-2-phenylthiophene can lead to cumulative effects on cellular metabolism and function. In vitro studies have demonstrated that continuous exposure to the compound results in sustained inhibition of enzyme activity and persistent changes in gene expression, which can affect cellular homeostasis.
Dosage Effects in Animal Models
The effects of 4-Methyl-2-phenylthiophene in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, with no significant impact on animal health . At higher doses, 4-Methyl-2-phenylthiophene can induce toxic effects, including liver and kidney damage, as well as alterations in blood biochemistry. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
4-Methyl-2-phenylthiophene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 4-Methyl-2-phenylthiophene also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion from the body. The effects of 4-Methyl-2-phenylthiophene on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of 4-Methyl-2-phenylthiophene within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, and it is distributed to various cellular compartments, including the cytoplasm and nucleus. Binding proteins, such as albumin, play a role in the systemic distribution of 4-Methyl-2-phenylthiophene, affecting its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of 4-Methyl-2-phenylthiophene is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 4-Methyl-2-phenylthiophene can accumulate in the nucleus, where it may influence gene expression by interacting with DNA and transcription factors. The localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Methyl-2-phenylthiophene, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable versions of the above-mentioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the desired purity and application of the final product .
化学反应分析
4-Methyl-2-phenylthiophene undergoes various chemical reactions, including:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophenes .
作用机制
The mechanism of action of 4-Methyl-2-phenylthiophene involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity . The exact pathways depend on the specific application and the structure of the derivative used.
相似化合物的比较
4-Methyl-2-phenylthiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness: What sets 4-Methyl-2-phenylthiophene apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthesis and applications in various fields .
属性
IUPAC Name |
4-methyl-2-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHULNAHLSPUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)
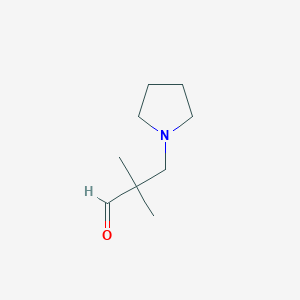
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)
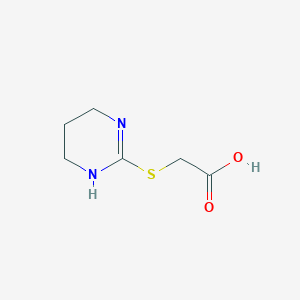


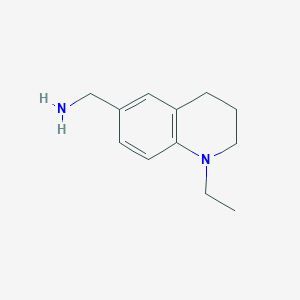
![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
